Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound characterized by the presence of a methoxy group, a trimethylsilyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-methoxyaniline with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylaniline: Similar in structure but lacks the trimethylsilyl group.
4-Methoxy-3-(trimethylsilyl)ethynyl)pyridin-2-amine: Contains a pyridine ring instead of an aniline moiety.
Uniqueness
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is unique due to the presence of both the methoxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90696-41-6 |
---|---|
Molecular Formula |
C13H17NOSi |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C13H17NOSi/c1-15-13-8-6-12(7-9-13)14-10-5-11-16(2,3)4/h6-10H,1-4H3 |
InChI Key |
CSSLCWNOIBWCFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.